

An In-depth Technical Guide to Anthopleurin C: Source and Natural Function

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Compound of Interest

Compound Name: Anthopleurin C

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Abstract

Anthopleurin C (AP-C) is a potent polypeptide cardiotoxic toxin isolated from the sea anemone *Anthopleura elegantissima*. As a member of the anthopleurin family of toxins, AP-C exerts its effects by modulating the function of voltage-gated sodium channels, leading to a significant positive inotropic effect on cardiac muscle. This technical guide provides a comprehensive overview of the natural source, biological function, and molecular characteristics of **Anthopleurin C**. It includes detailed experimental protocols for its isolation and functional characterization, quantitative data on its activity, and a comparative analysis with other anthopleurin isoforms. Visual representations of experimental workflows and signaling pathways are provided to facilitate a deeper understanding of this scientifically significant marine-derived peptide.

Introduction

Sea anemones, belonging to the phylum Cnidaria, are a rich source of bioactive compounds, including a diverse array of polypeptide toxins. Among these, the anthopleurins, isolated from anemones of the *Anthopleura* genus, have garnered significant scientific interest due to their potent effects on excitable tissues. **Anthopleurin C** is a notable isoform within this family, demonstrating strong cardiotoxic properties. Its mechanism of action, which involves the specific targeting of voltage-gated sodium channels, makes it a valuable tool for studying ion channel function and a potential lead compound in the development of novel cardiac

stimulants. This document serves as a technical resource for researchers engaged in the study of ion channel modulators and the development of new therapeutic agents.

Natural Source and Function

Anthopleurin C is naturally produced by the aggregating anemone, *Anthopleura elegantissima* (Brandt, 1835). In its natural environment, **Anthopleurin C**, along with other anthopleurin isoforms, serves a dual purpose. Primarily, it functions as a component of the anemone's venom, utilized for both predation and defense against predators. When injected into prey or a predator, the toxin disrupts normal nerve and muscle function, leading to paralysis.

Additionally, anthopleurins can act as alarm pheromones. When an anemone is damaged, the release of these toxins into the surrounding water can signal danger to nearby clonemates, prompting them to contract and present a smaller target to potential threats.

Molecular Characteristics

Anthopleurin C is a polypeptide toxin with a well-defined primary structure. Its biological activity is intrinsically linked to its specific amino acid sequence and three-dimensional conformation, which is stabilized by disulfide bridges.

Amino Acid Sequence and Molecular Weight

The amino acid sequence of **Anthopleurin C** is as follows:

Gly-Val-Pro-Cys-Leu-Cys-Asp-Ser-Asp-Gly-Pro-Ser-Val-Arg-Gly-Asn-Thr-Leu-Ser-Gly-Ile-Leu-Trp-Leu-Ala-Gly-Cys-Pro-Ser-Gly-Trp-His-Asn-Cys-Lys-Ala-His-Gly-Pro-Thr-Ile-Gly-Trp-Cys-Cys-Lys-Gln

Key molecular characteristics are summarized in the table below.

Property	Value	Reference
Molecular Formula	C210H316N62O61S6	[1]
Molecular Weight	4877.52 Da	[2]
Number of Residues	47	[3]
Disulfide Bridges	Cys4-Cys44, Cys6-Cys34, Cys27-Cys45	[1]

Quantitative Data on Biological Activity

The biological activity of **Anthopleurin C** has been quantified in various assays, primarily focusing on its cardiotonic and neurotoxic effects. A comparison with other well-studied anthopleurin isoforms, Anthopleurin A (AP-A) and Anthopleurin B (AP-B), highlights the relative potencies of these related toxins.

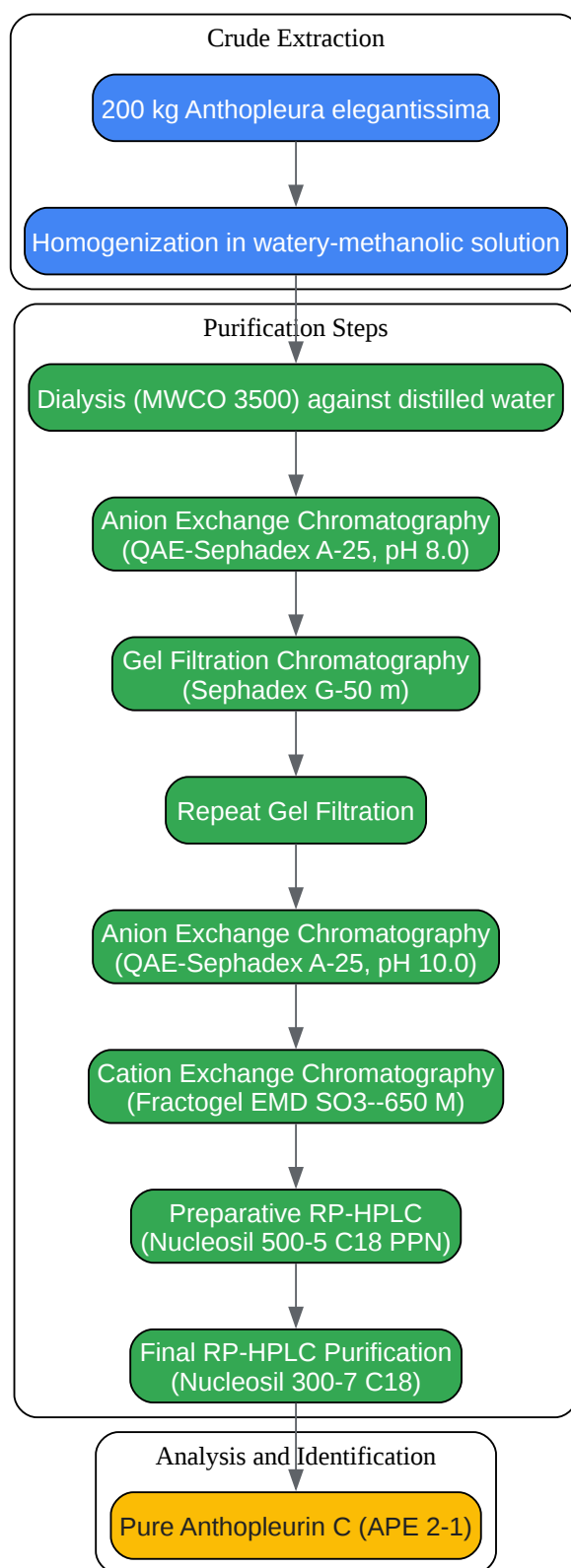
Toxin	Source Organism	Threshold Concentration (Positive Inotropic Effect)	LD50 (Carcinus maenas, i.m.)	Reference
Anthopleurin C (APE 2-1)	Anthopleura elegantissima	1 nM	1 µg/kg	[4]
Anthopleurin A (AP-A)	Anthopleura xanthogrammica	~50 nM	-	[5]
Anthopleurin B (AP-B)	Anthopleura xanthogrammica	~3 nM	-	[5][6]

Note: Anthopleurin B is reported to be approximately 12.5-fold more potent as a heart stimulant than **Anthopleurin C**.[\[6\]](#)

Experimental Protocols

Isolation of Anthopleurin C from *Anthopleura elegantissima*

The following protocol is based on the methodology described by Bruhn et al. (2001) for the isolation of toxins from *A. elegantissima*, where the isotoxin APE 2-1 was identified as being identical to **Anthopleurin C**.^[4]



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Caption: Workflow for the isolation and purification of **Anthopleurin C**.

- **Crude Extract Preparation:** A concentrated watery-methanolic extract is prepared from whole *Anthopleura elegantissima* specimens.
- **Desalting:** The crude extract is desalted by dialysis against distilled water using a membrane with a molecular weight cutoff (MWCO) of 3500 Da.
- **Anion Exchange Chromatography (Step 1):** The dialyzed material is subjected to anion exchange chromatography on a QAE-Sephadex A-25 column at pH 8.0.
- **Gel Filtration Chromatography:** The active fractions from the anion exchange are pooled and applied to a Sephadex G-50 m column for size-based separation. This step is repeated to improve resolution.
- **Anion Exchange Chromatography (Step 2):** Further purification is achieved by a second round of anion exchange chromatography on QAE-Sephadex A-25, this time at a higher pH of 10.0.
- **Cation Exchange Chromatography:** The material is then passed through a cation exchange column (Fractogel EMD SO3--650 M).
- **High-Performance Liquid Chromatography (HPLC):** Final purification to homogeneity is achieved through two successive rounds of reversed-phase HPLC using C18 columns (MN SP 250/10 Nucleosil 500-5 C18 PPN followed by MN SP 250/21 Nucleosil 300-7 C18).
- **Characterization:** The purified peptide is characterized by amino acid sequencing and mass spectrometry to confirm its identity as **Anthopleurin C**.

Functional Characterization using Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a standard procedure for assessing the effect of **Anthopleurin C** on voltage-gated sodium channels (e.g., the cardiac isoform Nav1.5) expressed in a heterologous system (e.g., HEK293 cells).

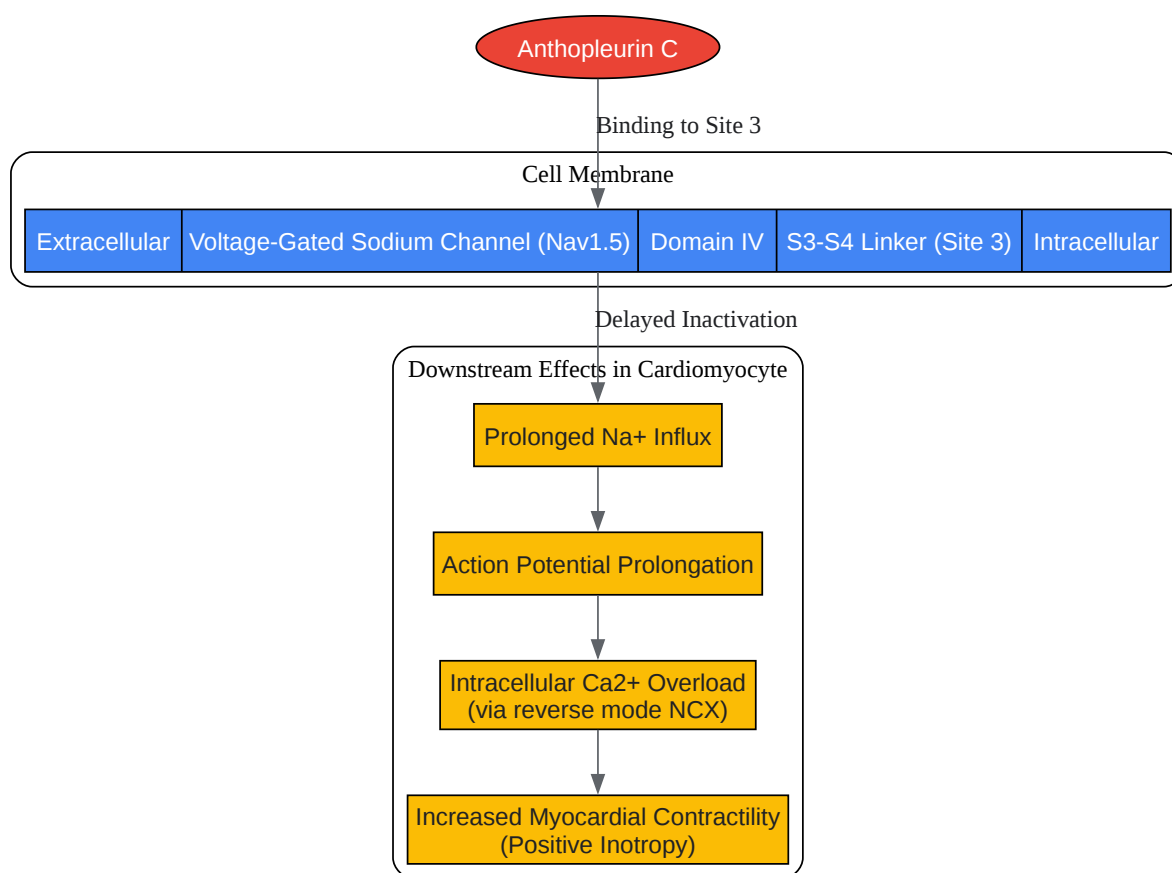
- **Cell Preparation:** HEK293 cells stably expressing the human Nav1.5 channel are cultured under standard conditions. For recording, cells are plated on glass coverslips.

- Electrophysiological Recording:
 - Solutions:
 - External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
 - Internal Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
 - Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Pipette resistance should be 2-4 MΩ when filled with the internal solution.
- Voltage Protocol:
 - Cells are held at a holding potential of -120 mV to ensure all sodium channels are in the resting state.
 - A depolarizing test pulse to -20 mV for 50 ms is applied to elicit a sodium current.
 - This protocol is repeated at a frequency of 0.1 Hz.
- Application of **Anthopleurin C**:
 - After obtaining a stable baseline recording of the sodium current, **Anthopleurin C** is applied to the external solution at the desired concentration (e.g., 1-100 nM).
 - The effect of the toxin on the sodium current is recorded. The primary expected effect is a significant slowing of the current inactivation phase.
- Data Analysis: The decay of the sodium current is fitted with an exponential function to quantify the inactivation time constant (τ). The effect of **Anthopleurin C** is quantified by comparing the inactivation time constant and the percentage of persistent current before and after toxin application.

Mechanism of Action: Signaling Pathway

Anthopleurin C, like other Type 1 sea anemone toxins, targets neurotoxin receptor site 3 on the α -subunit of voltage-gated sodium channels. This site is located on the extracellular loop connecting the S3 and S4 transmembrane segments of domain IV. The binding of **Anthopleurin C** to this site allosterically modulates the channel's gating mechanism.

Specifically, the toxin traps the S4 voltage sensor of domain IV in its outward, activated position. This prevents the conformational changes required for fast inactivation, resulting in a prolonged influx of sodium ions during membrane depolarization.



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Caption: Signaling pathway of **Anthopleurin C** action on a cardiac myocyte.

In a cardiac myocyte, this prolonged sodium influx leads to a cascade of events:

- **Action Potential Prolongation:** The sustained inward sodium current prolongs the plateau phase of the cardiac action potential.
- **Increased Intracellular Calcium:** The elevated intracellular sodium concentration alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing it to operate in reverse mode. This leads to an increased influx of calcium ions into the cell.
- **Enhanced Contractility:** The resulting increase in intracellular calcium concentration enhances the activation of the contractile machinery, leading to a more forceful contraction of the heart muscle (positive inotropic effect).

Conclusion

Anthopleurin C is a potent cardiotoxic polypeptide from the sea anemone *Anthopleura elegantissima*. Its well-defined structure and specific mechanism of action on voltage-gated sodium channels make it an invaluable tool for neurobiology and pharmacology research. The detailed protocols and data presented in this guide are intended to support further investigation into this and other related marine toxins, with the ultimate goal of advancing our understanding of ion channel function and potentially contributing to the development of novel therapeutic agents for cardiovascular diseases. The comparative data also underscore the subtle structural differences that can lead to significant variations in potency among related toxins, offering insights for structure-activity relationship studies.

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